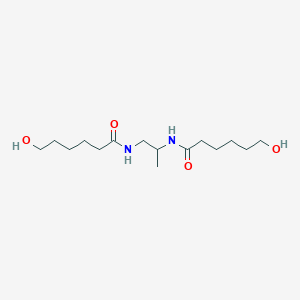
N,N'-(Propane-1,2-diyl)bis(6-hydroxyhexanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Propane-1,2-diyl)bis(6-hydroxyhexanamide) is a chemical compound known for its unique structure and properties It is characterized by the presence of two hydroxyhexanamide groups connected by a propane-1,2-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Propane-1,2-diyl)bis(6-hydroxyhexanamide) typically involves the reaction of 6-hydroxyhexanoic acid with propane-1,2-diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of appropriate solvents and catalysts to facilitate the reaction and achieve high yields .
Industrial Production Methods
In an industrial setting, the production of N,N’-(Propane-1,2-diyl)bis(6-hydroxyhexanamide) can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound .
Chemical Reactions Analysis
Types of Reactions
N,N’-(Propane-1,2-diyl)bis(6-hydroxyhexanamide) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N,N’-(Propane-1,2-diyl)bis(6-hydroxyhexanamide) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-(Propane-1,2-diyl)bis(6-hydroxyhexanamide) involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N,N’-(Ethane-1,2-diyl)bis(benzamides)
- N,N’-(Propane-1,3-diyl)bis(6-hydroxyhexanamide)
Uniqueness
N,N’-(Propane-1,2-diyl)bis(6-hydroxyhexanamide) is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it suitable for specific applications .
Properties
CAS No. |
94474-31-4 |
|---|---|
Molecular Formula |
C15H30N2O4 |
Molecular Weight |
302.41 g/mol |
IUPAC Name |
6-hydroxy-N-[2-(6-hydroxyhexanoylamino)propyl]hexanamide |
InChI |
InChI=1S/C15H30N2O4/c1-13(17-15(21)9-5-3-7-11-19)12-16-14(20)8-4-2-6-10-18/h13,18-19H,2-12H2,1H3,(H,16,20)(H,17,21) |
InChI Key |
BVDDAGNWXBYGHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)CCCCCO)NC(=O)CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















